1-Cyclohexylethane-1,2-diol
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Overview
Description
1-Cyclohexylethane-1,2-diol is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its unique structure, where a cyclohexyl group is attached to an ethanediol backbone. It has a molecular weight of 144.211 g/mol and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexylethane-1,2-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting osmate ester with sodium bisulfite (NaHSO3). The reaction typically occurs under mild conditions and yields the desired diol with high stereoselectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexylethylene oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired diol product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylethane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of the diol can lead to the formation of alkanes or alcohols, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, PCC, and Dess-Martin periodinane (DMP) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
1-Cyclohexylethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclohexylethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In oxidation reactions, the diol undergoes cleavage to form aldehydes or ketones, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Cyclohexylethane-1,2-diol can be compared with other similar diols, such as:
Ethane-1,2-diol (Ethylene glycol): A simple diol with two hydroxyl groups attached to an ethane backbone.
1,2-Dimethoxyethane: A diol derivative with methoxy groups, used as a solvent and in the synthesis of various organic compounds.
1-Cyclohexylethan-1-one: A ketone derivative of this compound, used in the synthesis of fragrances and pharmaceuticals.
The uniqueness of this compound lies in its cyclohexyl group, which imparts specific steric and electronic properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-cyclohexylethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-8(10)7-4-2-1-3-5-7/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFBCPKEVLRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452018 |
Source
|
Record name | 1,2-Ethanediol, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59411-58-4 |
Source
|
Record name | 1,2-Ethanediol, 1-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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